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Cat. No.: B1589930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
These application notes provide a comprehensive overview of the reactivity of 4-phenoxy-2,6-

diisopropylaniline with various electrophiles. This sterically hindered aniline derivative is a key

intermediate in the synthesis of agrochemicals and serves as a versatile scaffold for the

development of novel bioactive molecules. This document details experimental protocols for

key electrophilic substitution reactions, including N-acylation, N-alkylation, reactions with

isocyanates and isothiocyanates, and ring halogenation. Additionally, it summarizes the known

biological activities of its derivatives, particularly in the context of insecticide development, and

provides insights into potential applications in drug discovery.

Introduction
4-Phenoxy-2,6-diisopropylaniline is an aromatic amine characterized by the presence of bulky

isopropyl groups ortho to the amino functionality and a phenoxy group at the para position. The

steric hindrance imposed by the isopropyl groups significantly influences its reactivity, primarily

directing reactions to the nitrogen atom or the less sterically hindered positions on the aromatic

ring. The electron-donating nature of the amino and phenoxy groups activates the aromatic ring

towards electrophilic substitution.
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This document serves as a practical guide for researchers exploring the chemical space

around this scaffold. The provided protocols are based on established methodologies for

similar aniline derivatives and specific examples found in the literature for 4-phenoxy-2,6-

diisopropylaniline, particularly in the synthesis of the insecticide Diafenthiuron.

Physicochemical Properties of 4-Phenoxy-2,6-
diisopropylaniline
A summary of the key physicochemical properties of 4-phenoxy-2,6-diisopropylaniline is

presented in Table 1.

Property Value Reference(s)

CAS Number 80058-85-1 [1][2]

Molecular Formula C₁₈H₂₃NO [1]

Molecular Weight 269.38 g/mol [1]

Appearance Dark red solid [1][2]

Melting Point 69-72 °C [2][3]

Boiling Point
371.0 ± 42.0 °C at 760 mmHg

(Predicted)
[1]

Solubility

Soluble in toluene, xylene,

dichloromethane, chloroform,

methanol, tetrahydrofuran,

ethyl acetate; insoluble in

water.

[1][2]

Electrophilic Reactions of 4-Phenoxy-2,6-
diisopropylaniline
The primary site of electrophilic attack on 4-phenoxy-2,6-diisopropylaniline is the nitrogen atom

of the amino group, due to its high nucleophilicity and accessibility compared to the sterically
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shielded aromatic ring. However, under forcing conditions, electrophilic aromatic substitution

can occur.

Reaction with Isothiocyanates and Isocyanates
A key and well-documented reaction of 4-phenoxy-2,6-diisopropylaniline is its nucleophilic

addition to isothiocyanates and isocyanates to form thiourea and urea derivatives, respectively.

This reaction is fundamental to the synthesis of the insecticide Diafenthiuron.

Experimental Protocol: Synthesis of 1-tert-Butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea

(Diafenthiuron Intermediate)

This protocol is adapted from the known synthesis of Diafenthiuron.

Materials:

4-Phenoxy-2,6-diisopropylaniline

tert-Butyl isothiocyanate

Toluene (anhydrous)

Triethylamine (optional, as a base)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-

phenoxy-2,6-diisopropylaniline (1.0 eq) in anhydrous toluene.

Add tert-butyl isothiocyanate (1.1 eq) to the solution.

If required, add a catalytic amount of triethylamine.

Stir the reaction mixture at room temperature for 2-4 hours or heat to 40-50 °C to ensure

complete reaction.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexane/ethyl acetate).

Expected Yield: >90%

N-Acylation
N-acylation of 4-phenoxy-2,6-diisopropylaniline can be achieved using acyl chlorides or

anhydrides in the presence of a base to neutralize the generated acid.

Experimental Protocol: Synthesis of N-(2,6-diisopropyl-4-phenoxyphenyl)acetamide

Materials:

4-Phenoxy-2,6-diisopropylaniline

Acetyl chloride or Acetic anhydride

Pyridine or Triethylamine

Dichloromethane (anhydrous)

Procedure:

Dissolve 4-phenoxy-2,6-diisopropylaniline (1.0 eq) in anhydrous dichloromethane in a round-

bottom flask under an inert atmosphere (e.g., nitrogen).

Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice

bath.

Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 1-3 hours.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium

bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) or recrystallization.

Expected Yield: 85-95%

N-Alkylation
Direct N-alkylation of the sterically hindered amino group can be challenging. The use of more

reactive alkylating agents and appropriate reaction conditions is necessary.

Experimental Protocol: Synthesis of N-Methyl-4-phenoxy-2,6-diisopropylaniline

Materials:

4-Phenoxy-2,6-diisopropylaniline

Methyl iodide

Potassium carbonate or Sodium hydride

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

To a solution of 4-phenoxy-2,6-diisopropylaniline (1.0 eq) in anhydrous DMF, add potassium

carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with extreme care).

Stir the mixture at room temperature for 30 minutes.

Add methyl iodide (1.5 eq) dropwise to the suspension.

Stir the reaction at room temperature overnight or gently heat to 40-50 °C for a few hours if

the reaction is sluggish.

Monitor the reaction by TLC.
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After completion, carefully quench the reaction with water (especially if using NaH).

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate.

Purify the product by column chromatography.

Expected Yield: 60-80%

Ring Halogenation
Due to the steric hindrance from the isopropyl groups, electrophilic substitution on the aromatic

ring is directed to the positions ortho to the amino group, which are also meta to the phenoxy

group. However, these positions are highly shielded. The position para to the amino group is

already substituted. Therefore, halogenation is expected to be challenging. The precursor, 2,6-

diisopropylaniline, can be brominated at the para position.[4]

Experimental Protocol: Attempted Bromination of 4-Phenoxy-2,6-diisopropylaniline

This protocol is based on general methods for aniline bromination.

Materials:

4-Phenoxy-2,6-diisopropylaniline

N-Bromosuccinimide (NBS)

Acetonitrile or Dichloromethane

Procedure:

Dissolve 4-phenoxy-2,6-diisopropylaniline (1.0 eq) in acetonitrile or dichloromethane.

Add N-Bromosuccinimide (1.05 eq) in portions to the solution at 0 °C.

Stir the reaction mixture at room temperature and monitor by TLC.
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If no reaction is observed, a Lewis acid catalyst (e.g., a catalytic amount of FeCl₃) could be

cautiously added.

Upon completion (or after 24 hours), quench the reaction with a saturated solution of sodium

thiosulfate.

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

Analyze the crude product by NMR and mass spectrometry to determine the extent and

regioselectivity of bromination.

Expected Outcome: Due to the steric hindrance and the already substituted para position, this

reaction may be low-yielding or may not proceed. Alternative multi-step synthetic routes might

be necessary to obtain halogenated derivatives.

Biological Activities of 4-Phenoxy-2,6-
diisopropylaniline Derivatives
The primary biological application of derivatives of 4-phenoxy-2,6-diisopropylaniline is in the

field of agrochemicals.

Insecticidal Activity
The most prominent derivative, Diafenthiuron, is a thiourea-based insecticide and acaricide.[5]

Mechanism of Action: Diafenthiuron itself is a pro-insecticide. It is converted to its active

carbodiimide form by sunlight or metabolic processes within the insect.[5] This carbodiimide

derivative inhibits mitochondrial ATP synthase, disrupting cellular respiration and leading to

the death of the insect.[5]
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Potential in Drug Discovery
While the primary focus has been on agrochemicals, the 4-phenoxy-2,6-diisopropylaniline

scaffold holds potential for applications in drug discovery. Substituted anilines are prevalent in

medicinal chemistry and are known to exhibit a wide range of biological activities.
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Anticancer Activity: Various substituted aniline derivatives have been investigated for their

potential as anticancer agents.[6][7][8][9][10] The mechanism of action often involves the

inhibition of specific kinases or interference with cellular signaling pathways. The cytotoxicity

of aniline derivatives can be modulated by the nature and position of substituents.

Antifungal Activity: Certain halogenated anilines have demonstrated fungitoxicity against a

range of fungal species.[11] This suggests that halogenated derivatives of 4-phenoxy-2,6-

diisopropylaniline could be explored for their antifungal properties.
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The following table summarizes the available quantitative data for the reactions of 4-phenoxy-

2,6-diisopropylaniline and its precursor.

Reaction Electrophile Product Yield (%) Reference(s)

Synthesis of

Precursor

Phenol,

Potassium

Hydroxide,

Copper Chloride

4-Phenoxy-2,6-

diisopropyl-4-

bromoaniline

Not specified [3]

Thiourea

Formation

tert-Butyl

isothiocyanate

1-tert-Butyl-3-

(2,6-diisopropyl-

4-

phenoxyphenyl)t

hiourea

>90 (expected)

Inferred from

Diafenthiuron

synthesis

N-Acylation Acetyl chloride

N-(2,6-

diisopropyl-4-

phenoxyphenyl)a

cetamide

85-95 (expected) General protocol

N-Alkylation Methyl iodide

N-Methyl-4-

phenoxy-2,6-

diisopropylaniline

60-80 (expected) General protocol

Bromination of

Precursor
Bromine

4-Bromo-2,6-

diisopropylaniline
Not specified [4]

Conclusion
4-Phenoxy-2,6-diisopropylaniline is a valuable building block for the synthesis of biologically

active compounds. Its reactivity is dominated by the nucleophilic amino group, with electrophilic

substitution on the aromatic ring being less favorable due to steric hindrance. The established

protocols for N-acylation, N-alkylation, and thiourea formation provide a solid foundation for the

synthesis of a diverse library of derivatives. While the primary application has been in the

development of the insecticide Diafenthiuron, the potential for this scaffold in medicinal

chemistry, particularly in the discovery of new anticancer and antifungal agents, warrants
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further investigation. The provided application notes and protocols are intended to facilitate

such exploratory research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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